

W-84 Dibromide (CAS: 21093-51-6): A Technical Guide for Researchers

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Compound of Interest

Compound Name: W-84 dibromide

Cat. No.: B1662561

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Abstract

W-84 dibromide, with the CAS number 21093-51-6, is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine receptor (mAChR). Its unique mechanism of action, which involves the stabilization of antagonist-receptor complexes, has garnered significant interest, particularly for its potential as an adjunctive therapy in the treatment of organophosphate poisoning. This technical guide provides a comprehensive overview of **W-84 dibromide**, including its chemical properties, biological activity, and the experimental methodologies used to characterize its function.

Chemical and Physical Properties

W-84 dibromide, chemically known as Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide, is a quaternary ammonium compound. A summary of its key chemical and physical properties is presented in Table 1. While a detailed, step-by-step synthesis protocol for **W-84 dibromide** is not readily available in the public domain literature, its structure suggests a synthetic route likely involving the quaternization of a tertiary amine with a dihaloalkane.

Property	Value
CAS Number	21093-51-6
Molecular Formula	C ₃₂ H ₄₄ Br ₂ N ₄ O ₄
Molecular Weight	708.53 g/mol
Appearance	White to off-white solid
Storage	Store at room temperature
Solubility	Soluble in DMSO (up to 10 mM)
SMILES	<chem>C--INVALID-LINK--(CCCCC--INVALID-LINK--(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O.[Br-].[Br-]</chem>
InChI Key	DZRJZDQAGMZGGA-UHFFFAOYSA-L

Table 1: Chemical and Physical Properties of **W-84 Dibromide**.

Biological Activity and Mechanism of Action

W-84 dibromide is a potent allosteric modulator of M2 muscarinic acetylcholine receptors.[1][2][3][4] Unlike orthosteric ligands that bind to the same site as the endogenous ligand acetylcholine, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's conformation and its affinity for orthosteric ligands.[2]

The primary mechanism of action of **W-84 dibromide** is the stabilization of cholinergic antagonist-receptor complexes.[1][5][6] This means that in the presence of an M2 receptor antagonist, such as atropine, **W-84 dibromide** enhances the binding of the antagonist to the receptor, prolonging its effect. This property is particularly relevant in the context of organophosphate poisoning.

Organophosphates are potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors, leading to a cholinergic crisis. Atropine, a competitive antagonist of muscarinic receptors, is a cornerstone of treatment for organophosphate poisoning. **W-84 dibromide**, by

stabilizing the atropine-M2 receptor complex, can synergistically enhance the protective effects of atropine.[4][5][6]

Figure 1: Mechanism of **W-84 Dibromide** Action. This diagram illustrates how **W-84 dibromide** acts on an allosteric site of the M2 muscarinic receptor to stabilize the binding of an antagonist, such as atropine, at the orthosteric site.

Experimental Protocols

Radioligand Binding Assay: [³H]-N-Methylscopolamine (NMS) Dissociation

This assay is crucial for demonstrating the ability of **W-84 dibromide** to stabilize antagonist-receptor complexes.

Objective: To measure the rate of dissociation of the radiolabeled antagonist [³H]-NMS from M2 muscarinic receptors in the presence and absence of **W-84 dibromide**.

Materials:

- Membrane preparations from cells or tissues expressing M2 muscarinic receptors (e.g., CHO-K1 cells stably expressing the human M2 receptor, or guinea pig cardiac membranes).
- [³H]-N-Methylscopolamine ([³H]-NMS)
- **W-84 dibromide**
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
- Wash Buffer (ice-cold Assay Buffer)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation fluid
- Liquid scintillation counter
- Filtration apparatus

Protocol:

- Incubation: Incubate the membrane preparation with a saturating concentration of [^3H]-NMS to allow for receptor binding to reach equilibrium.
- Initiation of Dissociation: Initiate the dissociation of [^3H]-NMS by adding a high concentration of a non-radiolabeled M2 antagonist (e.g., atropine) to prevent re-binding of the radioligand. Simultaneously, add different concentrations of **W-84 dibromide** to experimental tubes.
- Time Course: At various time points, terminate the reaction by rapid filtration of the incubation mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.
- Washing: Rapidly wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity remaining on the filters using a liquid scintillation counter.
- Data Analysis: Plot the amount of bound [^3H]-NMS as a function of time. The rate of dissociation is determined by fitting the data to a mono-exponential decay curve. A slower dissociation rate in the presence of **W-84 dibromide** indicates stabilization of the antagonist-receptor complex.

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